
CID 10925025
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 10925025 is a unique chemical compound with a variety of applications in scientific research and industry
Méthodes De Préparation
The synthesis of CID 10925025 involves several steps, including specific reaction conditions and industrial production methods. The synthetic routes typically involve the use of cyclodextrins for the formation of inclusion complexes . The preparation methods are designed to ensure the stability and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
CID 10925025 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified chemical properties.
Applications De Recherche Scientifique
CID 10925025 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized for studying molecular interactions and pathways. In medicine, it has potential therapeutic applications due to its unique chemical properties . Additionally, it is used in industrial processes for the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of CID 10925025 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
CID 10925025 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties, such as CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid) . The comparison reveals that this compound has distinct features that make it suitable for specific applications, setting it apart from other compounds in its class.
Propriétés
Formule moléculaire |
CHCl6Si3 |
|---|---|
Poids moléculaire |
310.0 g/mol |
InChI |
InChI=1S/CHCl6Si3/c2-8(3)1(9(4)5)10(6)7/h1H |
Clé InChI |
UVYRRBPRLXNODC-UHFFFAOYSA-N |
SMILES canonique |
C([Si](Cl)Cl)([Si](Cl)Cl)[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



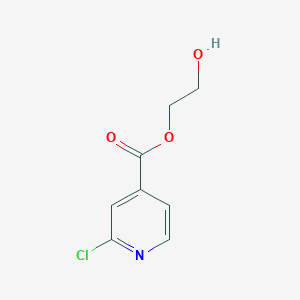
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)
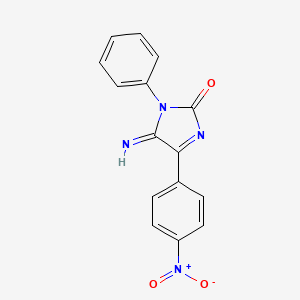
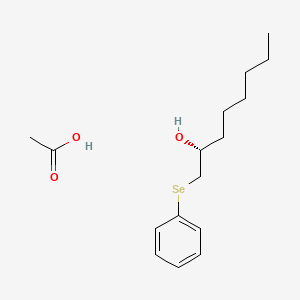
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)

![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)

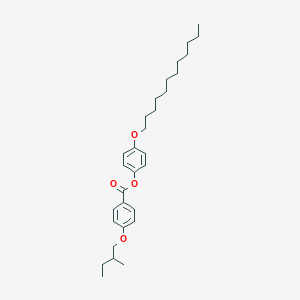
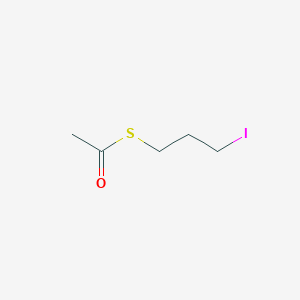
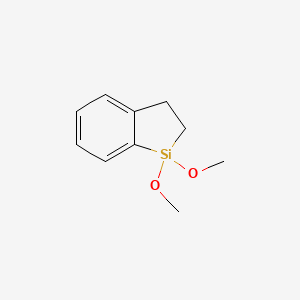

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
